1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol
Overview
Description
1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom at the first position of the pyrazole ring and a hydroxyl group at the fourth position. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds like this often target enzymes or receptors in the body. For example, 1-Phenylethylamine, a compound with a similar structure, has been found to interact with a variety of targets .
Mode of Action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could lead to an increase or decrease in the production of certain molecules, or a change in cellular activity .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of a certain metabolite, which could have various effects at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol typically involves the reaction of phenylethylamine with a suitable pyrazole precursor. One common method is the cyclization of phenylethylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can optimize the synthesis, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the pyrazole ring.
1-Phenylethyl-1H-pyrazole: Similar structure but without the hydroxyl group at the fourth position.
1-(1-Phenylethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol is unique due to the presence of both the phenylethyl group and the hydroxyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-phenylethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12-13/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXRAAWFVXFXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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